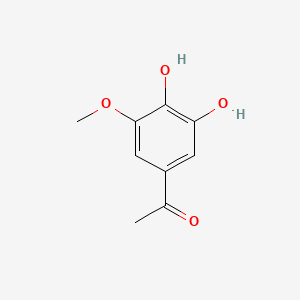

Acetophenone, 3,4-dihydroxy-5-methoxy-

Description

Contextualization within the Acetophenone (B1666503) Chemical Class and Derivatives

Acetophenone, 3,4-dihydroxy-5-methoxy-, with the IUPAC name 1-(3,4-dihydroxy-5-methoxyphenyl)ethanone, belongs to the extensive class of organic compounds known as acetophenones. nih.gov The foundational structure of an acetophenone consists of an acetyl group (a two-carbon chain with a carbonyl group) bonded to a benzene (B151609) ring. This simple aromatic ketone, also known as methyl phenyl ketone, serves as the parent compound for a multitude of derivatives. nih.gov These derivatives are characterized by the presence of various functional groups attached to the phenyl ring, which significantly influences their chemical and biological properties. researchgate.net

The acetophenone class is remarkably diverse, encompassing compounds with a wide array of substitution patterns. nih.gov These substitutions can range from simple hydroxyl or methoxy (B1213986) groups to more complex prenyl or glycosidic moieties. nih.gov The specific arrangement and nature of these substituents give rise to a vast family of molecules, each with unique characteristics.

Table 1: Comparison of Acetophenone, 3,4-dihydroxy-5-methoxy- with Other Derivatives

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Key Characteristics |

|---|---|---|---|

| Acetophenone, 3,4-dihydroxy-5-methoxy- | 3-OH, 4-OH, 5-OCH₃ | C₉H₁₀O₄ | The subject of this article, featuring a catechol-like moiety. nih.gov |

| Acetophenone (Parent Compound) | None | C₈H₈O | The simplest alkyl-phenylketone. nih.govnih.gov |

| 4'-Hydroxyacetophenone | 4-OH | C₈H₈O₃ | A common derivative known for antioxidant properties. researchgate.net |

| 3',4'-Dihydroxyacetophenone | 3-OH, 4-OH | C₈H₈O₃ | Also known as Acetopyrocatechol. nih.govgoogle.com |

| Acetosyringone | 4-OH, 3-OCH₃, 5-OCH₃ | C₁₀H₁₂O₄ | A well-studied plant metabolite involved in plant-microbe interactions. nih.gov |

Acetophenone, 3,4-dihydroxy-5-methoxy- is distinguished by its specific substitution pattern: two hydroxyl (-OH) groups at the 3 and 4 positions and a methoxy (-OCH₃) group at the 5 position of the phenyl ring. This particular arrangement of functional groups, especially the adjacent hydroxyl groups, places it within a significant subgroup of phenolic compounds and suggests a potential for specific chemical reactivity and biological activity.

Significance in Natural Product Chemistry and Chemical Biology

Acetophenones are significant players in the field of natural product chemistry, having been identified in over 24 plant families as well as in fungi. nih.gov These compounds are secondary metabolites, often biosynthesized by organisms for purposes such as defense against pests. nih.govugm.ac.id Their natural occurrence in either free or glycosidic forms makes them a focal point for phytochemical research. nih.gov

The broader acetophenone class is renowned for a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. nih.gov This established bioactivity makes acetophenone derivatives valuable as precursors for drug development and as lead compounds for optimization in medicinal chemistry. researchgate.netnih.gov For example, Apocynin, a naturally occurring acetophenone, has been investigated for numerous therapeutic applications, while other derivatives are explored as potential agricultural fungicides. nih.govgoogle.com

While the natural occurrence of Acetophenone, 3,4-dihydroxy-5-methoxy- is not as widely documented as some of its isomers, the existence of structurally similar compounds in nature underscores its significance. For instance, 2',3'-Dihydroxy-4'-methoxyacetophenone, an isomer, has been isolated from Cynanchum paniculatum and demonstrated neuroprotective and antioxidant activities in research studies. chemsrc.com Another related compound, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone, was identified in the stem bark of Lamprothamnus zanguebaricus. nih.gov

The specific structural features of Acetophenone, 3,4-dihydroxy-5-methoxy-, namely the combination of vicinal hydroxyl groups and a methoxy group, make it a compound of high interest in chemical biology. This substitution pattern is present in many bioactive molecules and suggests potential for activities such as free-radical scavenging due to the catechol-like moiety. Furthermore, substituted acetophenones serve as crucial intermediates, or synthons, in the chemical synthesis of more complex, biologically active molecules like chalcones and flavones, further cementing their importance in the development of new therapeutic agents. ugm.ac.id

Structure

3D Structure

Properties

CAS No. |

3934-89-2 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

1-(3,4-dihydroxy-5-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H10O4/c1-5(10)6-3-7(11)9(12)8(4-6)13-2/h3-4,11-12H,1-2H3 |

InChI Key |

APWNPKIBUXZTOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)OC)O)O |

Origin of Product |

United States |

Natural Occurrence and Biogenetic Pathways of Acetophenone, 3,4 Dihydroxy 5 Methoxy

Isolation and Identification from Botanical Sources

Phytochemical research has identified various acetophenones in numerous plant families. These compounds often play roles in plant defense mechanisms.

Scirpus holoschoenus L. (syn. Scirpoides holoschoenus), a member of the Cyperaceae family, has been the subject of phytochemical investigations to determine its chemical constituents. nih.gov While research has led to the isolation of numerous compounds from this plant, literature reviews did not confirm the presence of Acetophenone (B1666503), 3,4-dihydroxy-5-methoxy-.

However, studies on the tubers of S. holoschoenus have successfully isolated several other phenolic compounds, including four stilbene (B7821643) derivatives and a new, different acetophenone derivative. nih.govkau.edu.sa The identified stilbenes were primarily prenylated and methoxylated, showcasing the plant's capacity to produce complex secondary metabolites. nih.gov The novel acetophenone derivative was identified as 2,2-dimethyl-5-hydroxy-6-acetyl-7-methoxy-8-methyl-2-H-benzo[b]pyran. nih.gov Further analysis of the roots and rhizomes of S. holoschoenus has identified other classes of compounds, including flavonoids, additional stilbenes, and derivatives of ferulic acid. uibk.ac.at

| Compound Class | Specific Compound | Reference |

|---|---|---|

| Acetophenone Derivative | 2,2-dimethyl-5-hydroxy-6-acetyl-7-methoxy-8-methyl-2-H-benzo[b]pyran | nih.gov |

| Stilbene | 2-prenyl-3,4'-dihydroxy-5-methoxy-stilbene | nih.gov |

| Stilbene | 2-prenyl-3-hydroxy-5,4'-dimethoxystilbene | nih.gov |

| Flavonoid | Sophoraflavanone B | uibk.ac.at |

Proposed Biogenetic Pathways of Related Acetophenones

Acetophenones found in nature are secondary metabolites classified as phenolic C6–C2 compounds. nih.gov Their biosynthesis is believed to originate from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. nih.gov

A key biogenetic route proposed for the formation of acetophenone involves a β-oxidative pathway. nih.gov This pathway is analogous to the catabolism of fatty acids. mdpi.com The process begins with the deamination of L-phenylalanine by the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL) to form trans-cinnamic acid. nih.gov

The proposed subsequent steps involve the transformation of trans-cinnamic acid into acetophenone through a series of reactions: nih.govfrontiersin.org

Hydration: Trans-cinnamic acid is converted to 3-hydroxy-3-phenylpropionic acid (HPPA).

Oxidation: HPPA is then oxidized to β-oxo-phenyl propionic acid (OPPA), also known as 3-oxo-3-phenylpropanoic acid.

Thiolytic Cleavage: The final step is the degradation or cleavage of OPPA to yield acetophenone.

This β-oxidative pathway has been proposed for the fungus Bjerkandera adusta and has also been studied in the flowers of tea plants (Camellia sinensis). nih.govfrontiersin.org While this general pathway outlines the formation of the basic acetophenone skeleton, the specific enzymes responsible for these transformations in many organisms have not yet been fully identified. nih.gov Recent research in pear (Pyrus species) has provided more direct evidence, identifying a peroxisomal 3-ketoacyl-CoA thiolase as a key enzyme in a CoA-dependent β-oxidation pathway for the biosynthesis of 4-hydroxyacetophenone glucoside. researchgate.net

Chemical Synthesis Methodologies for Acetophenone, 3,4 Dihydroxy 5 Methoxy and Analogues

Strategies for De Novo Synthesis

De novo synthesis of Acetophenone (B1666503), 3,4-dihydroxy-5-methoxy- often starts from simpler, commercially available precursors. The key challenge lies in the sequential and regioselective introduction of the acetyl, hydroxyl, and methoxy (B1213986) functional groups onto the benzene (B151609) ring. The chosen strategy must account for the directing effects of existing substituents and the potential for unwanted side reactions.

Esterification and etherification are fundamental reactions for manipulating hydroxyl groups during the synthesis of substituted acetophenones. These approaches are typically used for protection/deprotection strategies or for the direct introduction of alkoxy groups.

Esterification is often employed to temporarily protect reactive hydroxyl groups. For instance, a phenol (B47542) can be converted to an acetate (B1210297) ester, which is less activating and less prone to oxidation than the free hydroxyl group. This protecting group can be removed later in the sequence by hydrolysis. Standard conditions for acetylation include the use of acetic anhydride (B1165640) with a base like pyridine. orgsyn.org

Etherification , specifically methylation, is used to introduce the methoxy group. A common method involves reacting a dihydroxy precursor with a methylating agent like methyl iodide in the presence of a base. For example, the synthesis of 3-hydroxy-4-methoxyacetophenone can be achieved through the selective methylation of 4-acyl-1,2-dihydroxybenzene using methyl iodide and lithium carbonate in DMF. chemicalbook.com The selectivity of methylation (i.e., which hydroxyl group reacts) can be influenced by factors such as the choice of base, solvent, and the relative acidity of the phenolic protons.

These reactions are critical steps within multi-step syntheses, enabling the construction of the desired substitution pattern by protecting more reactive sites while modifying others.

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-oxygen (C-O) bonds to create aryl ethers. wikipedia.orgorganic-chemistry.org This methodology can be applied to the synthesis of methoxy-substituted acetophenones by coupling an aryl halide with an alcohol or phenoxide.

The traditional Ullmann condensation requires harsh conditions, including high temperatures (often over 200 °C), polar solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.orgwikipedia.org The aryl halide typically needs to be activated by electron-withdrawing groups to facilitate the reaction. wikipedia.org

Modern advancements have led to the development of more efficient catalytic systems. These improved methods often use soluble copper(I) or copper(II) salts as catalysts, sometimes in the presence of ligands such as diamines, picolinic acid, or acetylacetonates. nih.govnih.gov These catalytic systems allow the reaction to proceed under milder conditions and with a broader substrate scope. nih.govnih.gov The general mechanism involves the formation of a copper(I) alkoxide or phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the aryl ether. organic-chemistry.org

For the synthesis of Acetophenone, 3,4-dihydroxy-5-methoxy-, an Ullmann-type coupling could theoretically be used to introduce the methoxy group by reacting a corresponding brominated or iodinated dihydroxyacetophenone precursor with a copper methoxide (B1231860) reagent.

| Reaction Type | Key Reagents | Typical Conditions | Advantages/Disadvantages |

| Classic Ullmann | Aryl Halide, Alcohol/Phenol, Copper powder | High temp (>200°C), Polar solvent | Adv: Established method. Disadv: Harsh conditions, stoichiometric copper, limited substrate scope. wikipedia.orgwikipedia.org |

| Modern Ullmann | Aryl Halide, Alcohol/Phenol, Cu(I)/Cu(II) salt, Ligand | Milder temp (e.g., 80-120°C) | Adv: Catalytic, milder conditions, broader scope, better yields. nih.govnih.gov |

Diazonium salts provide a versatile pathway for introducing a wide range of functional groups onto an aromatic ring, including hydroxyl groups. This strategy involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group (–N₂⁺). masterorganicchemistry.com

The process begins with the treatment of an aminated precursor with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. youtube.com The resulting diazonium salt is an excellent leaving group (N₂) that can be replaced by a nucleophile. masterorganicchemistry.com

To introduce a hydroxyl group, the aqueous solution of the diazonium salt is heated. Water acts as the nucleophile, displacing the nitrogen gas to form a phenol. masterorganicchemistry.comyoutube.com This method is particularly useful for installing hydroxyl groups in positions that are not easily accessible through direct electrophilic aromatic substitution.

For instance, a synthesis of Acetophenone, 3,4-dihydroxy-5-methoxy- could start from a precursor like 5-amino-3,4-dimethoxyacetophenone. Diazotization followed by hydrolysis would replace the amino group with a hydroxyl group. Subsequent selective demethylation would be required to yield the final product. The control of regiochemistry is a powerful aspect of this synthetic route. youtube.com

| Step | Reagents | Purpose |

| Nitration | HNO₃, H₂SO₄ | Introduces a nitro group onto the aromatic ring. youtube.com |

| Reduction | Sn, HCl or H₂, Pd/C | Reduces the nitro group to a primary amine (NH₂). youtube.com |

| Diazotization | NaNO₂, HCl, 0-5°C | Converts the amine to a diazonium salt (N₂⁺). masterorganicchemistry.com |

| Hydrolysis | H₂O, Heat | Replaces the diazonium group with a hydroxyl group (OH). masterorganicchemistry.com |

This two-step strategy involves first introducing a formyl group (–CHO) onto the ring, followed by its conversion to a hydroxyl group via the Dakin oxidation.

Formylation can be achieved through various methods, such as the Vilsmeier-Haack or Gattermann reactions, to produce a hydroxybenzaldehyde. The Dakin oxidation is then employed to convert the ortho- or para-hydroxybenzaldehyde into a benzenediol. pharmaguideline.comwikipedia.org

This strategy is highly effective for synthesizing catechols and other polyphenolic compounds. rsc.orgalfa-chemistry.com For example, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) can be converted to 3-methoxycatechol (B1210430) using this method. A similar approach could be envisioned starting from 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) to introduce a third hydroxyl group, although the selectivity could be challenging.

Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov While powerful, this reaction has significant limitations when applied to highly substituted or deactivated aromatic rings. libretexts.org

For precursors to Acetophenone, 3,4-dihydroxy-5-methoxy-, several limitations are critical:

Ring Deactivation : The acetyl group, once added, is strongly deactivating, which prevents further acylation (polyacylation is not an issue as it is with Friedel-Crafts alkylation). However, if the ring already contains other deactivating substituents, the reaction may fail entirely. libretexts.org

Catalyst Complexation : Phenolic hydroxyl groups and aryl amines have lone pairs of electrons that readily complex with the Lewis acid catalyst (AlCl₃). This complexation deactivates the ring towards electrophilic substitution. Often, more than a stoichiometric amount of the catalyst is required to overcome this issue, and even then, the reaction may not proceed.

Substrate Incompatibility : Functional groups like alcohols and amines can undergo competing O-acylation or N-acylation instead of the desired ring C-acylation.

Due to these limitations, direct Friedel-Crafts acylation on a polysubstituted phenol like 1,2-dihydroxy-3-methoxybenzene is generally not a viable route to synthesize the target compound. Alternative strategies, such as the Fries rearrangement of a phenyl acetate ester, are often employed to introduce the acetyl group onto a phenolic ring.

Synthesis of Dihydroxyacetophenone Derivatives

The synthesis of dihydroxyacetophenone derivatives serves as a foundational step for building more complex molecules. These compounds are valuable intermediates themselves and are often prepared using specific named reactions.

One common approach is the Claisen-Schmidt condensation , where a dihydroxyacetophenone (e.g., 2,4-dihydroxyacetophenone) is reacted with an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) under basic conditions (like NaOH in ethanol) to form a chalcone (B49325) (e.g., 2',4'-dihydroxy-3,4-dimethoxychalcone). ugm.ac.id These chalcones can then be cyclized to form flavones and other related heterocyclic structures. ugm.ac.idnih.gov

Another method for synthesizing dihydroxyacetophenones is through rearrangements or hydrolysis of more complex structures. For example, 2',6'-dihydroxyacetophenone (B134842) can be prepared by the hydrolysis of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) using an aqueous sodium hydroxide (B78521) solution. chemicalbook.com Similarly, 2,6-dihydroxyacetophenone can be synthesized from resorcinol. orgsyn.org

The synthesis of bis-Schiff bases from 2,4-dihydroxyacetophenone has also been reported. This involves an initial reaction with hydrazine (B178648) hydrate, followed by condensation with substituted aldehydes to yield the final products. nih.govtandfonline.com These examples highlight the utility of dihydroxyacetophenones as versatile building blocks in synthetic organic chemistry. researchgate.netjocpr.com

| Derivative | Synthetic Method | Precursors | Reference |

| 2',4'-dihydroxy-3,4-dimethoxychalcone | Claisen-Schmidt Condensation | 2,4-dihydroxyacetophenone, 3,4-dimethoxybenzaldehyde | ugm.ac.id |

| 2',6'-dihydroxyacetophenone | Hydrolysis | 8-acetyl-7-hydroxy-4-methylcoumarin | chemicalbook.com |

| Bis-Schiff bases | Condensation | 2,4-dihydroxyacetophenone, hydrazine hydrate, aldehydes | nih.govtandfonline.com |

Optimization of Synthetic Yields and Purity in Laboratory Protocols

The efficient synthesis of Acetophenone, 3,4-dihydroxy-5-methoxy-, and its analogues is contingent upon the careful optimization of reaction conditions to maximize product yield and ensure high purity. Laboratory protocols are systematically refined by manipulating various parameters that influence the reaction's kinetics and equilibrium. Key areas of optimization include the choice of catalysts, reaction temperature and duration, solvent systems, and the molar ratio of reactants. Furthermore, post-synthesis purification techniques are critical for isolating the target compound from byproducts and unreacted starting materials.

Another relevant synthetic strategy that benefits from optimization is the Claisen-Schmidt condensation, which is used to produce chalcones from acetophenones. researchgate.net Although this reaction synthesizes a different class of compounds, the principles of its optimization are directly applicable to many organic syntheses, including those for acetophenone derivatives. The choice of a base or acid catalyst, the reaction temperature, and the use of solvent-free conditions have been shown to dramatically affect reaction times and yields. researchgate.netrsc.org

Influence of Catalysts on Reaction Yield

The selection of an appropriate catalyst is paramount in the synthesis of substituted acetophenones. In Friedel-Crafts acylation, traditional Lewis acids like aluminum chloride (AlCl3) and boron trifluoride (BF3) are commonly used. acs.org However, their use can lead to the formation of stable complexes with the product, necessitating stoichiometric amounts and posing challenges during workup. Research has focused on developing more efficient and recyclable solid acid catalysts, such as zeolites and heteropoly acids, which can offer improved selectivity and are more environmentally benign. chemicalpapers.com

The following table illustrates the effect of different catalysts on the yield of an acylation reaction of an activated aromatic compound, which is analogous to the synthesis of substituted acetophenones.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |

| AlCl3 | Acetyl Chloride | Dichloroethane | 25 | 85 |

| Zeolite H-BEA | Acetic Anhydride | None | 120 | 92 |

| Phosphotungstic Acid | Acetyl Chloride | Acetonitrile (B52724) | 25 | 95 |

| Iron (III) Chloride | Acetic Anhydride | None | 100 | 78 |

This table is a representative example based on typical findings in Friedel-Crafts acylation optimization studies.

Effect of Reaction Conditions on Product Formation

The optimization of reaction parameters such as temperature, time, and solvent is a critical aspect of maximizing synthetic yields. For instance, in Claisen-Schmidt condensations, moving from conventional solvent-based methods to solvent-free grinding techniques can lead to significantly higher yields and shorter reaction times. scitepress.org Temperature control is also vital; while higher temperatures can increase the reaction rate, they may also promote the formation of undesirable byproducts.

The data below demonstrates how variations in temperature and the use of a solvent can influence the yield of a Claisen-Schmidt condensation, a reaction involving an acetophenone derivative.

| Starting Acetophenone | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 4-Methoxyacetophenone | NaOH | Ethanol | 25 | 24 h | 70 |

| 4-Methoxyacetophenone | NaOH | None (Grinding) | 25 | 30 min | 93 |

| Acetophenone | Ba(OH)2 | Ethanol | 150 | 15 min | 98 |

| Acetophenone | MgO | None | 150 | 15 min | 98 |

This table is compiled from findings in studies on Claisen-Schmidt condensation optimization to illustrate the impact of reaction conditions. researchgate.netscitepress.org

Purification Strategies for Enhanced Purity

Following the chemical synthesis, the crude product is often a mixture containing the desired acetophenone derivative, unreacted starting materials, and various byproducts. Achieving high purity necessitates effective purification protocols. Common laboratory techniques include:

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent. The crude product is dissolved in a hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for obtaining high recovery and purity.

Column Chromatography: This is a highly effective method for separating compounds with different polarities. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the components at different rates. scielo.br The fractions are collected and analyzed to isolate the pure product.

Distillation: For liquid acetophenone derivatives, distillation, particularly under reduced pressure, can be used to separate compounds based on differences in their boiling points. google.com Extractive distillation, where a solvent is added to alter the relative volatilities of the components, can also be employed for separating impurities that are difficult to remove by conventional distillation. google.com

The optimization of these purification steps involves selecting the appropriate solvent systems for recrystallization and chromatography, or optimizing the pressure and temperature parameters for distillation to achieve the desired level of purity with minimal product loss.

Chemical Derivatization and Structural Modification Studies of Acetophenone, 3,4 Dihydroxy 5 Methoxy

Design and Synthesis of Novel Structural Analogues

The structural framework of Acetophenone (B1666503), 3,4-dihydroxy-5-methoxy- serves as a versatile starting point for the synthesis of a variety of analogues, most notably chalcones and flavonoids. These classes of compounds are of significant interest due to their wide range of biological activities.

The primary method for the synthesis of chalcone (B49325) analogues from acetophenone derivatives is the Claisen-Schmidt condensation. scialert.netijarsct.co.in This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. scialert.netijarsct.co.in In the case of Acetophenone, 3,4-dihydroxy-5-methoxy-, it can be reacted with a diverse range of substituted benzaldehydes to yield a library of novel chalcones. The general scheme for this synthesis is depicted below.

Reaction: Claisen-Schmidt Condensation

Reactants: Acetophenone, 3,4-dihydroxy-5-methoxy- and various aromatic aldehydes

Catalyst: Typically a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) scialert.netnih.gov

Product: (2E)-1-(3,4-dihydroxy-5-methoxyphenyl)-3-(aryl)prop-2-en-1-one derivatives

The reactivity of the starting materials and the reaction conditions, such as temperature and catalyst concentration, can significantly influence the yield of the resulting chalcones. nih.gov For instance, studies on the synthesis of other polyhydroxychalcones have shown that optimal conditions may involve specific concentrations of KOH and reaction temperatures around 70-80°C. nih.gov

Flavone (B191248) analogues can be subsequently synthesized from the chalcone intermediates. A common method involves an oxidative cyclization of the 2'-hydroxychalcone (B22705) derivative. ugm.ac.id For chalcones derived from Acetophenone, 3,4-dihydroxy-5-methoxy-, this would require the presence of a hydroxyl group at the ortho position to the ketone, which is not the case in the parent molecule. However, related acetophenones with a 2'-hydroxyl group are routinely used for flavone synthesis. The process typically involves an oxidizing agent such as iodine in dimethyl sulfoxide (B87167) (DMSO). ugm.ac.idmdpi.com

Diversity-oriented synthesis (DOS) is another powerful strategy for generating libraries of structurally diverse molecules from a common starting material. mdpi.com Although not specifically documented for Acetophenone, 3,4-dihydroxy-5-methoxy-, amino-substituted acetophenone analogues have been successfully employed as building blocks for the synthesis of various natural product analogs, including flavones, coumarins, and chalcones. mdpi.com

Table 1: Examples of Chalcone Analogues Synthesized from Substituted Acetophenones This table is illustrative and based on general Claisen-Schmidt condensation reactions.

| Acetophenone Reactant | Aldehyde Reactant | Resulting Chalcone Analogue | Typical Reaction Conditions |

|---|---|---|---|

| 2',4'-dihydroxyacetophenone (B118725) | 3,4-dimethoxybenzaldehyde | 2',4'-dihydroxy-3,4-dimethoxychalcone | NaOH, Ethanol, Room Temperature ugm.ac.id |

| 4'-hydroxy-2'-methoxyacetophenone | 3,4-dihydroxybenzaldehyde | Sappanchalcone | KOH, Ultrasound-assisted, 80°C nih.gov |

| Acetophenone | Benzaldehyde | Chalcone | Aqueous KOH, Ethanol scialert.net |

Targeted Functional Group Transformations and their Chemical Implications

The functional groups of Acetophenone, 3,4-dihydroxy-5-methoxy- can be selectively modified to produce a range of derivatives with altered physicochemical properties.

The two phenolic hydroxyl groups of Acetophenone, 3,4-dihydroxy-5-methoxy- are amenable to esterification. This transformation is typically achieved by reacting the phenol (B47542) with a carboxylic acid, acid chloride, or acid anhydride (B1165640) in the presence of a catalyst. Esterification can modulate the lipophilicity and bioavailability of the parent compound. Due to the presence of two hydroxyl groups, a mixture of mono- and di-esterified products could be obtained, and selective esterification would depend on the reaction conditions and the steric and electronic nature of the acylating agent.

Similar to esterification, the hydroxyl groups can be converted to ethers through etherification reactions. This is commonly carried out using an alkyl halide in the presence of a base. Etherification can protect the hydroxyl groups from other reactions or introduce new functionalities. The selective etherification of one hydroxyl group over the other would be a synthetic challenge, likely influenced by the relative acidities of the two phenolic protons and steric hindrance.

The catechol-like structure (3,4-dihydroxy) on the aromatic ring of Acetophenone, 3,4-dihydroxy-5-methoxy- makes it susceptible to oxidation. Oxidation can lead to the formation of a quinone derivative. The specific outcome of the oxidation would depend on the oxidizing agent and reaction conditions.

A relevant reaction for hydroxyacetophenones is the Dakin oxidation. This reaction typically involves the oxidation of an ortho- or para-hydroxyacetophenone with alkaline hydrogen peroxide to yield a dihydric phenol. cdnsciencepub.com For example, o-hydroxyacetophenone can be oxidized to catechol. cdnsciencepub.com The applicability of the Dakin oxidation to Acetophenone, 3,4-dihydroxy-5-methoxy- would likely result in cleavage of the acetyl group and further oxidation of the aromatic ring.

The ketone functional group of Acetophenone, 3,4-dihydroxy-5-methoxy- can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The resulting product would be 1-(3,4-dihydroxy-5-methoxyphenyl)ethanol.

Enzymatic reductions offer a stereoselective alternative for the synthesis of chiral secondary alcohols. usm.my For instance, baker's yeast has been used to reduce 4-hydroxy acetophenone to the corresponding optically active alcohol. usm.my Biocatalytic reduction of α-hydroxy acetophenones to their corresponding diols has also been reported. researchgate.net

Table 2: Potential Functional Group Transformations of Acetophenone, 3,4-dihydroxy-5-methoxy- This table is based on known reactions of analogous compounds.

| Transformation | Functional Group Targeted | Typical Reagents | Potential Product |

|---|---|---|---|

| Esterification | Hydroxyl groups | Acid anhydride, BF₃ | Mono- or di-acylated acetophenone |

| Etherification | Hydroxyl groups | Alkyl halide, Base | Mono- or di-alkylated acetophenone |

| Oxidation (Dakin-like) | Aromatic ring and ketone | Alkaline H₂O₂ | Ring-opened or quinone products |

| Reduction | Ketone | NaBH₄ or Enzymatic | 1-(3,4-dihydroxy-5-methoxyphenyl)ethanol |

Selective methylation of the hydroxyl groups of polyhydroxylated acetophenones is a key step in the synthesis of many natural products and their analogues. The challenge lies in achieving regioselectivity when multiple hydroxyl groups are present. The relative acidity of the phenolic protons and the reaction conditions play a crucial role in determining the outcome of the methylation.

While specific selective methylation studies on Acetophenone, 3,4-dihydroxy-5-methoxy- are not detailed in the available literature, studies on related polyhydroxyaromatic compounds provide insights into potential strategies. Different methylating agents, such as dimethyl sulfate (B86663) and methyl iodide, in combination with various bases like potassium carbonate, can be employed. researchgate.net The choice of solvent and temperature can also influence the selectivity. For instance, in the synthesis of flavone analogues, selective demethylation of polymethoxy precursors is a common strategy, highlighting the challenges associated with selective methylation. mdpi.com

Nitration Reactions

The introduction of a nitro group onto the aromatic ring of polysubstituted acetophenones, such as Acetophenone, 3,4-dihydroxy-5-methoxy-, is a significant chemical modification. However, the nitration of such electron-rich aromatic systems presents considerable challenges. The presence of multiple activating groups (two hydroxyl and one methoxy (B1213986) group) makes the aromatic ring highly susceptible to electrophilic attack, but also prone to side reactions and lack of regioselectivity.

Research into the electrophilic nitration of electron-rich acetophenones has demonstrated that these reactions can lead to a mixture of products, including those resulting from conventional aromatic nitration and ipso substitution, where a substituent other than hydrogen is replaced by the nitro group. researchgate.net The specific conditions of the nitration reaction, such as the nitrating agent, solvent, and temperature, heavily influence the product distribution. researchgate.net For acetophenones with hydroxyl groups, the reaction is further complicated as these groups are not prone to favoring ipso substitution but do strongly activate the ring, potentially leading to complex product mixtures or degradation under harsh nitrating conditions. researchgate.net

The regioselectivity of nitration is governed by the directing effects of the existing substituents on the benzene (B151609) ring. youtube.comlibretexts.org The hydroxyl and methoxy groups are ortho-, para-directing activators, while the acetyl group is a meta-directing deactivator. In "Acetophenone, 3,4-dihydroxy-5-methoxy-", the positions ortho and para to the powerful activating hydroxyl and methoxy groups are the most likely sites for nitration. However, the interplay of these directing effects can lead to a variety of isomeric products.

Detailed studies on the nitration of closely related electron-rich acetophenones have shown that the reaction outcomes are highly dependent on the specific substitution pattern and the reaction conditions employed. researchgate.net For instance, the nitration of some disubstituted acetophenones can result in a dinitroacetophenone derivative under certain conditions. researchgate.net

Table 1: Potential Nitration Products of Acetophenone, 3,4-dihydroxy-5-methoxy-

| Product Name | Position of Nitro Group | Predicted Directing Influence |

| Acetophenone, 3,4-dihydroxy-5-methoxy-2-nitro- | 2 | Ortho to -OH and -OCH3 |

| This compound6-nitro- | 6 | Ortho to -OH and para to -OCH3 |

This table is predictive and based on general principles of electrophilic aromatic substitution. Actual experimental results may vary.

Utility of Derivatization in Advanced Analytical Techniques

The chemical derivatization of "Acetophenone, 3,4-dihydroxy-5-methoxy-" is a crucial step for its analysis using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Derivatization is employed to modify the chemical properties of the analyte to improve its volatility, thermal stability, and chromatographic behavior, as well as to enhance its detectability. nih.govlibretexts.org For a polar, non-volatile compound like a polysubstituted acetophenone with free hydroxyl groups, derivatization is essential for successful GC-MS analysis. nih.govresearchgate.net

The most common derivatization methods for compounds containing hydroxyl and ketone functional groups are silylation, acylation, and alkylation. libretexts.org

Silylation: This is a widely used technique where the active hydrogens of the hydroxyl groups are replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. researchgate.net The resulting TMS derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.govlibretexts.org For phenolic ketones, a two-step derivatization is often employed. First, the ketone group is protected by methoximation, followed by silylation of the hydroxyl groups. nih.govresearchgate.net

Acylation: This method involves the conversion of hydroxyl groups into esters using acylating agents like acid anhydrides or acyl chlorides. libretexts.org Perfluorinated acyl groups can be introduced to enhance the detectability by electron capture detectors (ECD) in GC. libretexts.org

Alkylation: This technique can also be used to increase the volatility of the analyte. For instance, pentafluorobenzyl bromide (PFB-Br) can react with phenolic hydroxyl groups to form derivatives that are highly sensitive to ECD. libretexts.org For the ketone group, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms an oxime derivative that is amenable to GC analysis.

The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity and the nature of the sample matrix. researchgate.net The derivatized "Acetophenone, 3,4-dihydroxy-5-methoxy-" can then be separated and identified based on its retention time and mass spectrum. Dual derivatization techniques, where different derivatives of the same compound are analyzed, can provide more comprehensive structural information. nih.gov

For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance its detection by UV-Vis or fluorescence detectors. libretexts.orgoup.com This is particularly useful for quantitative analysis at low concentrations.

Table 2: Common Derivatization Techniques for the Analysis of Phenolic Ketones

| Derivatization Technique | Reagent Example | Target Functional Group(s) | Analytical Technique | Purpose |

| Silylation | BSTFA, MSTFA | Hydroxyl (-OH) | GC-MS | Increase volatility and thermal stability |

| Methoximation + Silylation | Methoxyamine HCl followed by BSTFA | Ketone (C=O), Hydroxyl (-OH) | GC-MS | Protect ketone, increase volatility |

| Acylation | Acetic Anhydride | Hydroxyl (-OH) | GC-MS | Increase volatility |

| Pentafluorobenzylation | PFB-Br | Hydroxyl (-OH) | GC-ECD | Enhance sensitivity |

| Oxime Formation | PFBHA | Ketone (C=O) | GC-MS, GC-ECD | Increase volatility and sensitivity |

| UV/Fluorescence Tagging | Dansyl Chloride | Hydroxyl (-OH) | HPLC-UV, HPLC-FLD | Enhance detection |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of "Acetophenone, 3,4-dihydroxy-5-methoxy-". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete mapping of the molecular skeleton and connectivity.

In the ¹H NMR spectrum of "Acetophenone, 3,4-dihydroxy-5-methoxy-", distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display two doublets for the two protons on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet, typically integrating to three protons. Similarly, the acetyl group's methyl protons (-COCH₃) would appear as another singlet, also integrating to three protons. The hydroxyl protons (-OH) may appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for Acetophenone (B1666503), 3,4-dihydroxy-5-methoxy-

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | d | 1H |

| Aromatic-H | 6.5 - 7.5 | d | 1H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Acetyl (-COCH₃) | ~2.5 | s | 3H |

| Hydroxyl (-OH) | Variable | br s | 1H |

The ¹³C NMR spectrum provides a detailed map of the carbon framework. "Acetophenone, 3,4-dihydroxy-5-methoxy-" would exhibit signals for each of its nine unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the acetyl group. The aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the hydroxyl and methoxy substituents. The methoxy and acetyl methyl carbons would appear as distinct signals in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for Acetophenone, 3,4-dihydroxy-5-methoxy-

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

|---|---|

| Carbonyl (C=O) | >195 |

| Aromatic C-OH | 140 - 155 |

| Aromatic C-OH | 140 - 155 |

| Aromatic C-OCH₃ | 145 - 160 |

| Aromatic C-H | 100 - 120 |

| Aromatic C-H | 100 - 120 |

| Aromatic C-C=O | 125 - 140 |

| Methoxy (-OCH₃) | 55 - 65 |

Two-dimensional NMR techniques are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. For this compound, it would primarily show a correlation between the two adjacent aromatic protons, confirming their ortho relationship.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon, as well as correlations from the methoxy protons to the aromatic carbon to which it is attached. These correlations are vital for unambiguously assigning the positions of the substituents on the aromatic ring.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, providing further confirmation of its identity.

HRESIMS is a soft ionization technique that provides highly accurate mass measurements. For "Acetophenone, 3,4-dihydroxy-5-methoxy-" (molecular formula C₉H₁₀O₄), the expected exact mass of the molecular ion [M+H]⁺ or [M-H]⁻ can be calculated and compared to the experimental value. This high-resolution data allows for the confident determination of the elemental formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can also offer structural insights, for example, by showing the characteristic loss of a methyl group (•CH₃) or an acetyl group (CH₃CO•).

Table 3: Predicted HRESIMS Data for Acetophenone, 3,4-dihydroxy-5-methoxy-

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 199.0652 |

| [M+Na]⁺ | 221.0471 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "Acetophenone, 3,4-dihydroxy-5-methoxy-" would display characteristic absorption bands confirming its key structural features.

Table 4: Characteristic IR Absorption Bands for Acetophenone, 3,4-dihydroxy-5-methoxy-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Carbonyl (C=O) | Stretching | 1650-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

The broad O-H stretch is characteristic of the hydroxyl groups. The strong absorption in the 1650-1680 cm⁻¹ range is indicative of the conjugated ketone's carbonyl group. Multiple peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of "Acetophenone, 3,4-dihydroxy-5-methoxy-". The absorption of UV-Vis radiation by the molecule induces transitions of electrons from lower to higher energy orbitals. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic system, particularly its chromophores and the extent of conjugation.

The aromatic ring and the acetyl group of "Acetophenone, 3,4-dihydroxy-5-methoxy-" constitute the primary chromophore. The presence of hydroxyl (-OH) and methoxy (-OCH3) substituents on the benzene ring act as auxochromes, modifying the absorption characteristics of the parent acetophenone chromophore. These groups, being electron-donating, can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

The UV-Vis spectrum of acetophenone derivatives typically displays two main absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

Table 1: Expected UV-Vis Absorption Characteristics for "Acetophenone, 3,4-dihydroxy-5-methoxy-"

| Electronic Transition | Expected Wavelength Range (λmax) | Characteristics |

|---|---|---|

| π → π* | 230-280 nm | High intensity, related to the aromatic system. |

| π → π* | 310-350 nm | Moderate to high intensity, related to the conjugated system of the entire molecule. |

Note: The data in this table is illustrative and based on the analysis of structurally similar compounds.

Chromatographic Methods for Isolation, Separation, and Purity Assessment

Chromatography is an indispensable tool in the research of "Acetophenone, 3,4-dihydroxy-5-methoxy-", enabling its separation from reaction mixtures, purification to a high degree, and assessment of its purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and effective method used for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of product purity. researchgate.net In the synthesis of "Acetophenone, 3,4-dihydroxy-5-methoxy-" or its derivatives, TLC allows researchers to track the consumption of starting materials and the formation of the product over time. nih.govmdpi.com

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase). nih.gov The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297). mdpi.com The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases, resulting in separation.

The spots can be visualized under UV light, as the conjugated aromatic system of the compound absorbs UV radiation. nih.govmdpi.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific TLC system. By comparing the Rf values of spots in the reaction mixture to those of the starting materials and the expected product, the progress and completion of the reaction can be determined. The presence of multiple spots in the lane corresponding to the purified product indicates the presence of impurities.

Column chromatography is the standard method for purifying "Acetophenone, 3,4-dihydroxy-5-methoxy-" on a preparative scale following its synthesis. google.com This technique operates on the same principles as TLC but is used for separating larger quantities of material.

Typically, a glass column is packed with a stationary phase, most commonly silica gel. mdpi.com The crude product, dissolved in a minimal amount of solvent, is loaded onto the top of the column. A solvent system (mobile phase), often determined through optimization using TLC, is then passed through the column. mdpi.com Components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase.

For a compound like "Acetophenone, 3,4-dihydroxy-5-methoxy-", which is moderately polar due to its hydroxyl and carbonyl groups, a mobile phase consisting of a gradient of ethyl acetate in hexanes is often employed. mdpi.com The less polar impurities will elute from the column first with the lower polarity solvent mixture, while the desired, more polar product will require a higher concentration of the polar solvent to be eluted. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure compound.

For obtaining "Acetophenone, 3,4-dihydroxy-5-methoxy-" with very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers superior resolution and efficiency compared to standard column chromatography.

Reverse-phase HPLC is commonly used for purifying phenolic compounds. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained more strongly and thus have longer retention times.

A scalable liquid chromatography method can be developed for the isolation of impurities and for preparative separation. sielc.com The mobile phase often contains a small amount of acid, like formic or phosphoric acid, to ensure that the phenolic hydroxyl groups remain protonated, leading to sharper peaks and better separation. sielc.com By injecting the partially purified compound onto a preparative HPLC column and collecting the fraction corresponding to the main peak, "Acetophenone, 3,4-dihydroxy-5-methoxy-" can be isolated with a purity often exceeding 99%.

Sample Preparation and Handling Considerations for Research Studies

Proper sample preparation and handling are critical for obtaining reliable and reproducible data in research involving "Acetophenone, 3,4-dihydroxy-5-methoxy-".

The choice of solvent is a fundamental aspect of sample preparation for virtually all analytical studies. A suitable solvent must completely dissolve the compound without causing its degradation or reacting with it. The polarity of the solvent must be compatible with that of "Acetophenone, 3,4-dihydroxy-5-methoxy-" and the intended analytical technique.

For spectroscopic analyses like UV-Vis, the solvent itself must be transparent in the wavelength range of interest. Common solvents for UV-Vis analysis of phenolic compounds include methanol (B129727) and ethanol. For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents such as deuterated chloroform (B151607) (CDCl3), dimethyl sulfoxide (B87167) (DMSO-d6), or acetone-d6 (B32918) are required. The presence of acidic protons from the hydroxyl groups may necessitate the use of solvents like DMSO-d6 to observe these exchangeable protons. For chromatographic techniques like HPLC, the sample must be dissolved in a solvent that is miscible with the mobile phase.

Table 2: Common Solvents for the Dissolution of "Acetophenone, 3,4-dihydroxy-5-methoxy-"

| Analytical Technique | Suitable Solvents | Considerations |

|---|---|---|

| UV-Vis Spectroscopy | Methanol, Ethanol, Acetonitrile | Must be UV-grade to ensure transparency in the measurement range. |

| NMR Spectroscopy | DMSO-d6, Acetone-d6, CDCl3 | Choice depends on solubility and the need to observe exchangeable -OH protons. |

| HPLC/LC-MS | Acetonitrile, Methanol, Water (often in mixtures) | Solvent must be miscible with the mobile phase and filtered to remove particulates. |

Table of Compounds

| Compound Name |

|---|

| Acetophenone, 3,4-dihydroxy-5-methoxy- |

| Acetophenone |

| 4'-Methoxyacetophenone |

| Hexanes |

| Ethyl Acetate |

| Acetonitrile |

| Methanol |

| Ethanol |

| Formic Acid |

| Phosphoric Acid |

| Chloroform |

| Dimethyl Sulfoxide (DMSO) |

| Acetone |

Temperature Effects on Compound Handling

Phenolic compounds are susceptible to oxidation, which can be accelerated by heat. This process can lead to the formation of colored degradation products, affecting the purity and appearance of the compound. For "Acetophenone, 3,4-dihydroxy-5-methoxy-", the presence of two hydroxyl groups on the aromatic ring makes it particularly prone to oxidation. Therefore, it is recommended to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation over time.

For handling in a laboratory setting, standard precautions for phenolic compounds should be followed. While short-term exposure to ambient temperatures during weighing and dissolution is generally acceptable, prolonged heating should be avoided. If heating is necessary for dissolution or a chemical reaction, it should be done under controlled conditions and for the shortest possible duration. The use of an inert atmosphere is also advisable in these situations to prevent oxidation.

Influence of Ionic Species on Solution Behavior

The behavior of "Acetophenone, 3,4-dihydroxy-5-methoxy-" in solution can be significantly influenced by the presence of ionic species, particularly concerning its solubility and stability. The two phenolic hydroxyl groups on the molecule are weakly acidic and can deprotonate to form phenolate (B1203915) ions in the presence of a base. The pKa values for these hydroxyl groups are not specifically documented, but they are expected to be in the range typical for substituted phenols.

The solubility of "Acetophenone, 3,4-dihydroxy-5-methoxy-" is generally low in nonpolar organic solvents and water. However, its solubility in aqueous solutions can be greatly enhanced by increasing the pH. The addition of a base (e.g., sodium hydroxide) will deprotonate the phenolic hydroxyl groups, forming the more polar and water-soluble sodium phenolate salt. This property is often exploited during extraction and purification processes.

The presence of metal ions in solution can also affect the behavior of "Acetophenone, 3,4-dihydroxy-5-methoxy-". The catechol-like arrangement of the two adjacent hydroxyl groups (at positions 3 and 4) makes the compound a potential chelating agent for various metal ions. The formation of metal complexes can lead to changes in the solution's color, UV-Vis absorption spectrum, and chemical reactivity. The stability of these complexes will depend on the specific metal ion, its concentration, and the pH of the solution. This chelation can be either a desirable property, for example, in the context of antioxidant activity, or an undesirable one if it leads to precipitation or catalytic degradation.

Mechanistic Investigations of Biological Activities in Cellular and Biochemical Systems

Antioxidant Activity and Molecular Mechanisms

The chemical structure of Acetophenone (B1666503), 3,4-dihydroxy-5-methoxy-, featuring hydroxyl and methoxy (B1213986) groups on its aromatic ring, suggests a potential for significant antioxidant activity. These functional groups are known to confer radical-scavenging capabilities by donating hydrogen atoms or electrons to neutralize unstable free radicals. Research into acetophenone derivatives has consistently highlighted their role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant potential. This is frequently quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of an antioxidant to reduce the stable DPPH radical. While specific DPPH assay results for 3,4-dihydroxy-5-methoxyacetophenone are not extensively detailed in the available literature, studies on structurally similar acetophenone derivatives provide strong evidence of this class of compounds' efficacy.

For instance, various acetophenone analogues have demonstrated potent radical-scavenging activity in the DPPH method. The presence of phenolic hydroxyl moieties is a key contributor to this activity. The general mechanism involves the donation of a hydrogen atom from a hydroxyl group to the DPPH radical, converting it to a stable, non-radical molecule. The position and number of hydroxyl groups on the benzene (B151609) ring significantly influence the scavenging potential. Compounds with ortho-dihydroxy arrangements are often particularly effective. This structural feature in 3,4-dihydroxy-5-methoxyacetophenone suggests a strong intrinsic capability for free radical neutralization.

Table 1: Radical Scavenging Activity of Selected Acetophenone Derivatives

This table is representative of the antioxidant activity of the acetophenone class of compounds. Specific data for 3,4-dihydroxy-5-methoxyacetophenone was not available in the reviewed sources.

| Compound Derivative | Assay | Result (IC50) | Reference Compound |

| 2,4-dihydroxyacetophenone analogue | DPPH | Most Potent Scavenger in Series | Unspecified |

| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH | 0.15 mM | Ascorbic Acid |

Oxidative stress is a major contributor to neuronal cell damage and the progression of neurodegenerative diseases. Antioxidant compounds that can protect neurons from this damage are of significant therapeutic interest. Acetophenone derivatives have been investigated for such neuroprotective effects. The mechanisms often involve the interruption of oxidative pathways that lead to apoptosis and cellular dysfunction.

Research on the closely related compound, 3,4-dihydroxyacetophenone (3,4-DHAP), has shown that it can eliminate free radicals and increase resistance to lipid peroxidation, thereby protecting brain function. This suggests that the core 3,4-dihydroxy structure, also present in 3,4-dihydroxy-5-methoxyacetophenone, is crucial for this neuroprotective action. These compounds can help maintain cellular homeostasis and prevent the cascade of events initiated by excessive reactive oxygen species (ROS) in the brain, which includes damage to lipids, proteins, and DNA. By neutralizing ROS, these acetophenones can help preserve neuronal integrity and function.

Beyond direct radical scavenging, the protective effects of 3,4-dihydroxy-5-methoxyacetophenone can be understood through its influence on cellular antioxidant defense mechanisms. Studies on the analogous compound 3,4-dihydroxyacetophenone (3,4-DHAP) provide a detailed model for this activity.

In human umbilical vein endothelial cells (HUVECs) subjected to high-glucose-induced oxidative stress, 3,4-DHAP demonstrated a significant protective effect. The compound was found to markedly reduce intracellular ROS levels. This effect is mediated through the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.

Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in the presence of oxidative stress, it translocates to the nucleus, where it activates the antioxidant response element (ARE). The research demonstrated that 3,4-DHAP treatment enhanced the expression of both Nrf2 and its downstream target, HO-1, at both the protein and mRNA levels. This upregulation of the Nrf2/HO-1 pathway boosts the cell's endogenous antioxidant defenses, allowing it to more effectively neutralize ROS and mitigate oxidative damage. This molecular mechanism highlights an indirect, yet powerful, antioxidant effect that contributes to cellular protection.

Antimicrobial Properties and Modes of Action

Acetophenones are a class of naturally occurring phenolic compounds that have been assayed for a wide range of biological activities, including antimicrobial effects. Their potential to inhibit the growth of pathogenic microorganisms is an area of active research.

There is limited specific data available from the reviewed scientific literature regarding the antibacterial efficacy of Acetophenone, 3,4-dihydroxy-5-methoxy- against drug-resistant bacterial strains such as Pseudomonas aeruginosa. While acetophenone derivatives, in general, are known to be investigated for antimicrobial properties, specific minimum inhibitory concentration (MIC) values and detailed studies on the mechanism of action for this particular compound are not well-documented in existing research.

Enzyme Inhibition Kinetics and Specificity

The interaction of Acetophenone, 3,4-dihydroxy-5-methoxy- with various enzymes has been a subject of interest, particularly in the context of identifying novel enzyme inhibitors.

There is a lack of specific research in the reviewed scientific literature detailing the inhibitory effects and enzyme kinetics of Acetophenone, 3,4-dihydroxy-5-methoxy- on key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase. Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.govemich.edu Kinetic analyses, typically using Lineweaver-Burk plots, are employed to determine the mode of inhibition (competitive, noncompetitive, uncompetitive, or mixed). nih.govresearchgate.netresearchgate.netplos.org

Acetophenone, 3,4-dihydroxy-5-methoxy- (gallacetophenone) has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibitory potential was discovered through docking-based high-throughput virtual screening of natural compound libraries, followed by in vitro mushroom tyrosinase inhibition assays. nih.govresearchgate.net

Computational molecular modeling has provided insights into the mechanism of inhibition at an atomic level. nih.gov The binding of gallacetophenone (B154301) to the active site of tyrosinase is stabilized through a combination of interactions. nih.govnih.govresearchgate.net

| Interaction Type | Interacting Residues/Components in Tyrosinase Active Site | Reference |

|---|---|---|

| Hydrophobic Interactions | His367, Ile368, Val377 | nih.govnih.gov |

| Hydrogen Bonding | Ser380 | nih.govnih.gov |

| Bridging Water Molecule | Interaction with copper ions | nih.govnih.gov |

These interactions effectively block the enzyme's catalytic function, leading to a reduction in melanin production. nih.gov This makes gallacetophenone a compound of interest for applications targeting hyperpigmentation. nih.govresearchgate.netsaudijournals.com The inhibition of tyrosinase can follow various kinetic models, including competitive, noncompetitive, uncompetitive, or mixed-type inhibition, which describes how the inhibitor interacts with the free enzyme and the enzyme-substrate complex. mdpi.commdpi.comnih.gov

Scientific literature specifically investigating the inhibitory activity of Acetophenone, 3,4-dihydroxy-5-methoxy- against ribonucleotide reductase (RNR) is not currently available. Ribonucleotide reductase is a crucial enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. nih.govwikipedia.org Its inhibition is a key target in cancer therapy. mdpi.com Inhibitors of RNR can act through various mechanisms, such as preventing the association of its subunits or inactivating its catalytic sites. wikipedia.orgwikipedia.org

There were no specific studies found in the reviewed literature examining the inhibitory effect of Acetophenone, 3,4-dihydroxy-5-methoxy- on Class II fructose-1,6-bisphosphate aldolase (B8822740). This class of aldolase is found exclusively in microorganisms like bacteria and fungi and is a potential target for new antimicrobial agents. frontiersin.orgnih.govwikipedia.org Inhibitors are often designed as analogues of the natural substrate, fructose (B13574) 1,6-bisphosphate, and may exhibit competitive inhibition. nih.govnih.gov

Cytotoxic Mechanisms in Preclinical Cellular Models (excluding human trials)

The cytotoxic profile of Acetophenone, 3,4-dihydroxy-5-methoxy- has been evaluated in preclinical cellular models to assess its potential as an anti-melanogenic agent. nih.gov Studies were conducted on human epidermal melanocytes and a three-dimensional human skin model, MelanoDerm. nih.govresearchgate.net

In these cellular models, gallacetophenone demonstrated a significant, dose-dependent anti-melanogenic effect. nih.gov A crucial part of this investigation involved toxicity assays to confirm the compound's safety profile in these specific cell systems. The research indicated that gallacetophenone exerts its melanin-reducing effects without inducing significant cytotoxicity in human epidermal melanocytes at the concentrations tested. nih.gov This suggests a specific inhibitory action on the melanogenesis pathway rather than a general cytotoxic mechanism leading to cell death. nih.gov General cytotoxic mechanisms can include compromising plasma membrane integrity, disrupting mitochondrial function, or causing decompartmentalization of subcellular structures. nih.gov

Selective Cytotoxicity against Cancer Cell Lines

There is currently a lack of specific research data on the selective cytotoxicity of Acetophenone, 3,4-dihydroxy-5-methoxy- against the cancer cell lines MCF7 (breast cancer), A549 (lung cancer), Caco2 (colorectal cancer), PC3 (prostate cancer), and HL60 (promyelocytic leukemia). While studies have been conducted on structurally similar compounds, direct evidence for this specific acetophenone derivative is not available in the reviewed scientific literature.

Pro-oxidant Effects in Tumor Cells

The potential pro-oxidant effects of Acetophenone, 3,4-dihydroxy-5-methoxy- in tumor cells remain an area that requires further investigation. While some flavonoids and phenolic compounds can exhibit pro-oxidant activity under certain conditions, leading to oxidative stress and subsequent cell death in cancer cells, specific studies on this compound's ability to induce such effects have not been identified. The pro-oxidant mechanism often involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways. However, without direct experimental evidence, any pro-oxidant capacity of Acetophenone, 3,4-dihydroxy-5-methoxy- is purely speculative.

Modulation of Intracellular Signaling Pathways

The precise mechanisms by which Acetophenone, 3,4-dihydroxy-5-methoxy- may modulate intracellular signaling pathways are not well-documented. Research on other, structurally related acetophenones suggests potential interactions with key signaling cascades. For instance, a similar compound, 2'-Hydroxy-5'-methoxyacetophenone, has been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway. nih.gov The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Whether Acetophenone, 3,4-dihydroxy-5-methoxy- shares this ability to modulate NF-κB or affects other critical pathways, such as the mitogen-activated protein kinase (MAPK) cascades, requires dedicated investigation.

Anti-inflammatory Response Pathways

While the anti-inflammatory properties of various phenolic compounds are widely recognized, the specific anti-inflammatory response pathways modulated by Acetophenone, 3,4-dihydroxy-5-methoxy- have not been explicitly elucidated. The aforementioned inhibition of the NF-κB pathway by a similar acetophenone derivative provides a potential avenue of exploration. nih.gov The anti-inflammatory effects of phenolic compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines, and to downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net Future studies are needed to determine if Acetophenone, 3,4-dihydroxy-5-methoxy- exerts its potential anti-inflammatory effects through these or other molecular pathways.

Nematicidal Activity and Mechanistic Insights

The potential of Acetophenone, 3,4-dihydroxy-5-methoxy- as a nematicidal agent is an area of interest, given that various acetophenone derivatives have demonstrated activity against plant-parasitic nematodes. nih.gov For instance, studies on other acetophenones have shown them to be effective against nematodes like Meloidogyne incognita. nih.govresearchgate.netfao.org The proposed mechanisms of action for nematicidal compounds can vary and may include the inhibition of key enzymes, disruption of the nervous system, or interference with metabolic processes. researchgate.net However, specific research detailing the nematicidal activity and the precise mechanistic insights of Acetophenone, 3,4-dihydroxy-5-methoxy- is not currently available.

Structure Activity Relationship Sar Investigations

Influence of Hydroxyl Group Position and Number on Biological Activity

The position and number of hydroxyl (-OH) groups on the acetophenone (B1666503) scaffold are critical determinants of its biological activity. Generally, the presence of hydroxyl groups is associated with increased biological activity, although this can also lead to challenges such as poor solubility and bioavailability due to their susceptibility to metabolic conjugation (glucuronidation or sulfation). researchgate.netresearchgate.net

Studies on various phenolic compounds, including acetophenone derivatives, have consistently shown that the number and position of hydroxyl groups play a crucial role in their antioxidant activity. mdpi.com For instance, in chalcones, which are derived from acetophenones, a higher number of free hydroxyl groups often correlates with better antioxidant activity. mdpi.com The relative position of these groups is also important; for example, specific arrangements of hydroxyl groups can enhance interactions with biological targets. mdpi.com

In the context of other biological activities, such as antibacterial effects, the presence and location of hydroxyl groups are also significant. For example, in a series of flavanones, the presence of free hydroxyl groups in both aromatic rings was found to be crucial for the inhibition of certain enzymes. mdpi.com

| Compound/Derivative Class | Influence of Hydroxyl Groups | Biological Activity Affected |

| Hydroxy-substituted acetophenones | Increased number of -OH groups can enhance activity but may decrease solubility and bioavailability. researchgate.net | General biological efficacy |

| Chalcones | A higher number of free -OH groups is linked to greater antioxidant potential. mdpi.com | Antioxidant activity |

| Flavanones | The presence of free -OH groups on both aromatic rings is critical for enzymatic inhibition. mdpi.com | Anticholinesterase activity |

Impact of Methoxy (B1213986) Group Position and Number on Biological Activity

In some instances, the presence of methoxy groups has been shown to be beneficial for certain biological activities. For example, in a study of N-benzimidazole-derived carboxamides, derivatives with both hydroxy and methoxy groups on the phenyl ring exhibited significant antiproliferative and antibacterial activity. mdpi.com Specifically, a compound with two hydroxyl groups and one methoxy group showed strong antibacterial effects. mdpi.com

Conversely, in other contexts, methoxy groups can diminish activity. For example, in a series of chalcones and flavanones, the presence of methoxy groups on one of the aromatic rings was found to reduce the antibacterial activity against M. luteus. mdpi.com Similarly, a comparison of acetophenone-triazole hybrids revealed that the presence of two methoxy groups was more beneficial for anti-settlement activity against mussel larvae than the presence of a hydroxyl group. mdpi.com

The position of the methoxy group is also a critical factor. Studies on β-diketones have shown that the position of the methoxy group on the aromatic ring can affect the antimicrobial and cytotoxic activity of their metal complexes. mdpi.com

| Compound/Derivative Class | Influence of Methoxy Groups | Biological Activity Affected |

| N-benzimidazole-derived carboxamides | The presence of both -OH and -OCH3 groups can lead to potent bioactivity. mdpi.com | Antiproliferative and antibacterial activity |

| Chalcones and Flavanones | Methoxy groups on the A ring were found to decrease antibacterial efficacy. mdpi.com | Antibacterial activity |

| Acetophenone-triazole hybrids | Two methoxy groups were more effective than a hydroxyl group for inhibiting mussel larvae settlement. mdpi.com | Antifouling activity |

| β-Diketone metal complexes | The position of the -OCH3 group influences biological effects. mdpi.com | Antimicrobial and cytotoxic activity |

Role of Specific Functional Group Modifications in Modulating Biological Effects

Modification of the functional groups on the acetophenone core can lead to significant changes in biological activity. These modifications are often undertaken to improve properties such as potency, selectivity, solubility, and metabolic stability. researchgate.net

One common strategy is the conjugation of the hydroxyacetophenone scaffold with other moieties. For instance, introducing a weakly polar hydrophobic sulfonyl moiety is a strategy aimed at increasing antidiabetic activity, solubility, and lipophilicity. researchgate.net The rationale is that the sulfonic ester group can enhance the biological activity and solubility of the parent compound. researchgate.net

The introduction of other functional groups, such as amino groups, can also modulate activity. For example, 2-aminoacetophenone (B1585202) is being investigated for potential nematicidal activity. researchgate.net The combination of different pharmacologically active moieties, a strategy known as molecular hybridization, is also employed. For instance, creating hybrids of acetophenones with a 1,2,3-triazole ring has been explored to develop new antifouling agents. nih.gov

| Modification Strategy | Rationale | Potential Outcome |

| Sulfonylation of hydroxyl groups | To increase lipophilicity and solubility. researchgate.net | Enhanced antidiabetic activity |

| Introduction of amino groups | To explore new biological activities. researchgate.net | Potential nematicidal agents |

| Hybridization with other moieties (e.g., 1,2,3-triazole) | To combine the properties of different pharmacophores. nih.gov | Novel antifouling agents |

Correlation between Compound Hydrophobicity and Biological Efficacy

The hydrophobicity of a compound, often quantified by its lipophilicity, is a key physicochemical property that influences its pharmacokinetic and pharmacodynamic behavior. It affects how a molecule interacts with biological membranes, its distribution in the body, and its binding to target proteins. nih.gov

Generally, an optimal level of hydrophobicity is required for good biological efficacy. While increased lipophilicity can enhance membrane permeability and cellular uptake, excessively hydrophobic compounds may suffer from poor solubility in aqueous environments and non-specific binding.

In the context of acetophenone derivatives, modifications that alter hydrophobicity can have a profound impact on activity. For example, the poor solubility and oral bioavailability of many hydroxy-substituted acetophenones are attributed to their unprotected hydroxyl groups, which decrease lipophilicity. researchgate.netresearchgate.net Strategies to increase hydrophobicity, such as the introduction of a sulfonyl moiety, are being explored to overcome these limitations. researchgate.net

In a study of chromone (B188151) derivatives, it was observed that compounds with higher lipophilicity were predicted to have greater cellular absorption. nih.gov This highlights the direct relationship between a compound's hydrophobic character and its ability to reach its site of action within the cell.

Synergistic Effects of Multiple Functional Groups on Activity

The interplay between hydroxyl and methoxy groups is a prime example of this synergy. The presence of both types of groups on the aromatic ring can create a unique electronic and steric environment that is optimal for binding to a specific biological target. For instance, studies on N-benzimidazole-derived carboxamides demonstrated that compounds bearing both hydroxyl and methoxy groups on the phenyl ring exhibited potent antiproliferative and antibacterial activities. mdpi.com

The relative positions of these groups are also crucial for synergistic interactions. In a study on flavanones, the relative position of the hydroxyl and methoxyl groups was found to be more important for antioxidant activity than the total number of hydroxyl groups. mdpi.com This suggests that the specific arrangement of these functional groups allows for more effective interactions with free radicals or target enzymes.